molecular formula C14H18BrNO2S B1499792 tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 959245-73-9

tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate

Cat. No. B1499792
CAS RN: 959245-73-9
M. Wt: 344.27 g/mol
InChI Key: XPQDPMFUBASWFD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 959245-73-9 . It has a molecular weight of 344.27 . The IUPAC name for this compound is tert-butyl 3-[(3-bromophenyl)sulfanyl]-1-azetidinecarboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.27 .

Scientific Research Applications

Synthesis of Azetidines and Aziridines

One application involves the synthesis of azetidines and aziridines, which are valuable building blocks in organic chemistry. For instance, tert-Butyl hypoiodite (t-BuOI) has been used for the metal-free aziridination of olefins with sulfonamides, showcasing an example of utilizing similar compounds for synthesizing nitrogen-containing cycles, which are essential in many bioactive molecules (Minakata et al., 2006).

Antimicrobial Agent Synthesis

Research also extends to the development of potential antimicrobial agents. A process involving tert-butyl compounds led to the synthesis of substituted phenyl azetidines that were evaluated for antimicrobial activity, illustrating the role of such compounds in generating new therapeutic agents (Doraswamy & Ramana, 2013).

Novel Synthetic Methods

The compound has been utilized in developing new synthetic methods, such as the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, demonstrating the compound's utility in accessing new chemical spaces (Meyers et al., 2009).

Cross-Coupling Arylation

In addition, its use in cross-coupling arylation reactions was highlighted by the smooth arylation of ortho-sulfanyl aryl halides, providing a route to 2-sulfanylbiaryls and demonstrating a practical solution to overcome the poisoning behavior of aryl sulfides in cross-coupling reactions (Vasu et al., 2017).

Amination Reactions

Furthermore, tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of tert-butyl-based compounds in synthesizing anilines and indoles with sensitive functional groups, which are pivotal in pharmaceutical chemistry (Prakash et al., 2011).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and use it only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)sulfanylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDPMFUBASWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669717
Record name tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate

CAS RN

959245-73-9
Record name tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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